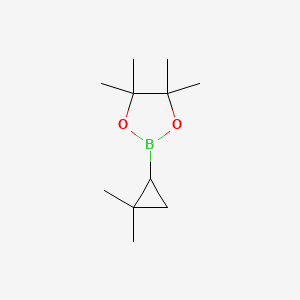![molecular formula C7H11ClN2S B6263851 N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 2444899-93-6](/img/no-structure.png)
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride, commonly referred to as NTCP, is a cyclic amine derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline compound that is soluble in water, ethanol, and ether. NTCP has a molecular weight of 247.7 g/mol and a melting point of 223-225°C.
Scientific Research Applications
NTCP has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 1,3-thiazol-5-ylmethylcycloalkanes and 1,3-thiazol-5-ylmethylcycloalkenes. NTCP has also been used in the synthesis of 1,3-thiazol-5-ylmethyl-substituted cyclopropanones and 1,3-thiazol-5-ylmethyl-substituted cyclopropanols. NTCP has also been used in the synthesis of 1,3-thiazol-5-ylmethyl-substituted cyclopropanamines, and it has been used as a reagent for the preparation of various heterocyclic compounds.
Mechanism of Action
NTCP is believed to act as a prodrug, which is a compound that is metabolized to an active form in the body. It is believed that NTCP is metabolized to an active form by the enzyme cytochrome P450 (CYP450) in the liver. This active form is then thought to interact with various receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
NTCP is believed to interact with a variety of receptors in the body, leading to a variety of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. It has also been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal models. In addition, NTCP has been shown to have immunomodulatory effects in animal models.
Advantages and Limitations for Lab Experiments
NTCP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and can be stored for extended periods of time. Additionally, it is a relatively non-toxic compound with a low potential for side effects. However, there are some limitations to using NTCP in laboratory experiments. It is a relatively insoluble compound, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of NTCP in scientific research. It could be explored as a potential therapeutic agent for the treatment of various diseases and disorders, such as epilepsy, anxiety, and chronic pain. Additionally, its immunomodulatory effects could be further investigated as a potential treatment for autoimmune diseases. NTCP could also be explored as a potential drug delivery system, as its prodrug properties could be used to target specific tissues or organs in the body. Finally, its structure could be modified to create novel compounds with improved properties.
Synthesis Methods
NTCP can be synthesized by reaction of 1,3-thiazol-5-ylmethyl chloride with cyclopropanamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere and at a temperature of 0-5°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization from methanol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride involves the reaction of 1,3-thiazole with chloroacetyl chloride to form N-(chloroacetyl)-1,3-thiazole. This intermediate is then reacted with cyclopropanamine to form N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.", "Starting Materials": [ "1,3-thiazole", "chloroacetyl chloride", "cyclopropanamine", "hydrochloric acid" ], "Reaction": [ "1. React 1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(chloroacetyl)-1,3-thiazole.", "2. Add cyclopropanamine to the reaction mixture and heat under reflux to form N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine.", "3. Treat the product with hydrochloric acid to obtain the hydrochloride salt of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine." ] } | |
CAS RN |
2444899-93-6 |
Product Name |
N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride |
Molecular Formula |
C7H11ClN2S |
Molecular Weight |
190.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



